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cetrorelix acetate stability after reconstitution
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CAS No.: 145672-81-7

Compound Focus: Cetrorelix Acetate

Get Quote

Pharmaceutical Formulation and Handling

The commercially available product is a lyophilized powder that requires reconstitution. The table below

summarizes key characteristics based on current prescribing information and a patent for a stable formulation

[1] [2] [3].

Characteristic

Description

Pharmaceutical
Form

Reconstitution
Solvent

Reconstituted
Solution pH

Post-
Reconstitution Use

Stability Challenge

White lyophilisate powder and solvent for solution for injection [3].

Sterile Water for Injection [1].

4.0-6.0[3].

For subcutaneous injection. The official product is for immediate use; no stability
period is specified [1] [3].

The current marketed formulation (Cetrotide) is a lyophilized powder due to
stability issues, and a "ready-to-use" aqueous solution is a goal of new research
to improve compliance [2].

© 2026 Smolecule. All rights reserved. 1/5 Tech Support


https://www.smolecule.com/products/s523236?utm_src=pdf-body
https://www.smolecule.com/products/s523236?utm_src=pdf-interest
https://dailymed.nlm.nih.gov/dailymed/fda/fdaDrugXsl.cfm?setid=95b852d6-26a4-4aaf-a4c3-26340a24723d&type=display
https://patents.google.com/patent/WO2020254952A1/en
https://www.medicines.org.uk/emc/product/1605/smpc
https://www.medicines.org.uk/emc/product/1605/smpc
https://dailymed.nlm.nih.gov/dailymed/fda/fdaDrugXsl.cfm?setid=95b852d6-26a4-4aaf-a4c3-26340a24723d&type=display
https://www.medicines.org.uk/emc/product/1605/smpc
https://dailymed.nlm.nih.gov/dailymed/fda/fdaDrugXsl.cfm?setid=95b852d6-26a4-4aaf-a4c3-26340a24723d&type=display
https://www.medicines.org.uk/emc/product/1605/smpc
https://patents.google.com/patent/WO2020254952A1/en
https://www.smolecule.com/products/s523236?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

HPLC Method for Cetrorelix Acetate Assay

For stability studies, you need a reliable method to quantify cetrorelix. The following gradient reversed-
phase High-Performance Liquid Chromatography (HPLC) method has been validated for assaying cetrorelix

in bulk and pharmaceutical dosage forms [4].

e Chromatographic Conditions

o Column: Lichrospher C18, 250 x 4.60 mm, 5um
o Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water
o Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
o Gradient Program:
= 90% A for 5 min
Linear change to 30% A/ 70% B over 15 min
70% B for 10 min
Return to 90% A over 5 min
Re-equilibrate with 90% A for 30 min
o Flow Rate: 1 mL/min
o Detection Wavelength: 275 nm
o Injection Volume: 20 uL

o Run Time: 65 min
o Temperature: Ambient

e Standard and Sample Preparation

o Stock Solution: Dissolve cetrorelix acetate in deionized water to a concentration of 1.0
mg/mL.

o Calibration Standards: Prepare by serial dilution of the stock solution to concentrations
ranging from 62.5 pg/mL to 1250 ug/mL.

o Sample Preparation: Reconstitute a vial of cetrorelix for injection (0.25 mg) with 1 mL of water
for injection to obtain a nominal concentration of 250 pg/mL. Filter before injection.

e Method Validation Summary The method has been validated per ICH guidelines with the following

performance [4]:

[¢]

Linearity: r2 = 0.999 over the 62.5 - 1250 pg/mL range.
Accuracy: > 97% recovery.

Precision: Intra-day RSD < 0.3%; Inter-day RSD < 1.6%.
Sensitivity: LOD = 15.6 pg/mL; LOQ = 62.5 pg/mL.

[e]

[e]

o
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This workflow outlines the key stages of conducting a stability study using the described HPL.C method:

Prepare and Reconstitute
Cetrorelix Samples

Store Samples under
Test Conditions
(e.g., different temperatures, time points)

At Each Time Point:

1. Prepare Sample Solution
2. Analyze via HPLC
3. Record Peak Area

Compare Assay Results
(% of initial concentration)
against Acceptance Criteria

Click to download full resolution via product page

Troubleshooting Common Stability Study Issues

¢ Unexpectedly Fast Degradation: Ensure the reconstituted solution is stored in inert vials. Peptides
can adsorb to container surfaces.
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e Poor HPLC Peak Shape: Check the mobile phase pH and age. Freshly prepare mobile phases daily
for reproducibility.

e Low Recovery Rate: After reconstitution, analyze the solution immediately to establish the 100%
baseline value, as degradation may begin rapidly.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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